
2,2,6-Trimethyl-5-phenyl-1,3,6,2-dioxazagermocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimetil-5-fenil-1,3,6,2-dioxazagermocano es un compuesto organogermanio caracterizado por su estructura única, que incluye un átomo de germanio unido a átomos de oxígeno y nitrógeno dentro de un marco cíclico
Métodos De Preparación
La síntesis de 2,2,6-Trimetil-5-fenil-1,3,6,2-dioxazagermocano generalmente implica la reacción de tetracloruro de germanio con ligandos orgánicos apropiados en condiciones controladas. Una ruta sintética común incluye el uso de trimetilamina y bromuro de fenilmagnesio como reactivos, seguido de ciclización para formar el anillo dioxazagermocano. Los métodos de producción industrial pueden involucrar reacciones similares, pero se optimizan para la producción a gran escala, asegurando mayores rendimientos y pureza.
Análisis De Reacciones Químicas
2,2,6-Trimetil-5-fenil-1,3,6,2-dioxazagermocano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno, lo que lleva a la formación de óxidos de germanio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que resulta en la formación de especies de germanio reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los ligandos unidos al átomo de germanio son reemplazados por otros nucleófilos o electrófilos. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, hidruro de aluminio y litio, y varios haluros orgánicos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2,2,6-Trimetil-5-fenil-1,3,6,2-dioxazagermocano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos organogermanio y como catalizador en reacciones orgánicas.
Biología: El compuesto ha sido estudiado por su potencial actividad biológica, incluidos sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: Se están llevando a cabo investigaciones para explorar su uso en el desarrollo de fármacos, particularmente por sus potenciales propiedades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en la producción de materiales avanzados, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2,2,6-Trimetil-5-fenil-1,3,6,2-dioxazagermocano implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede formar complejos con iones metálicos, influyendo en varias vías bioquímicas. Sus efectos están mediados a través de la modulación del estrés oxidativo y la inhibición de enzimas específicas involucradas en los procesos de la enfermedad.
Comparación Con Compuestos Similares
2,2,6-Trimetil-5-fenil-1,3,6,2-dioxazagermocano se puede comparar con compuestos similares como:
2,2,5-Trimetil-1,3-dioxano-4,6-diona: Conocida por su uso en síntesis orgánica y como reactivo en varias reacciones químicas.
5,5-Dimetil-2-fenil-1,3,2-dioxaborinano: Utilizado como reactivo que contiene boro en síntesis orgánica y catálisis.
Cicloalcanos: Estos compuestos, como el ciclohexano, comparten una estructura cíclica, pero difieren en sus propiedades químicas y aplicaciones
Propiedades
Número CAS |
921595-32-6 |
|---|---|
Fórmula molecular |
C13H21GeNO2 |
Peso molecular |
295.94 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-5-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C13H21GeNO2/c1-14(2)16-10-9-15(3)13(11-17-14)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clave InChI |
KFDDYTKQTPZSGX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[Ge](OCC1C2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



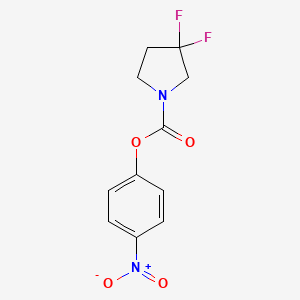
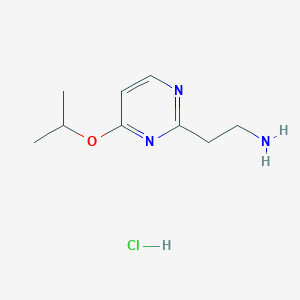
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
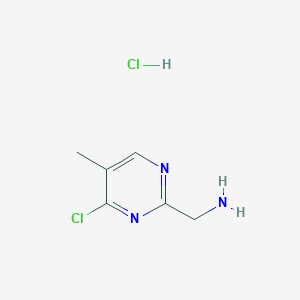
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
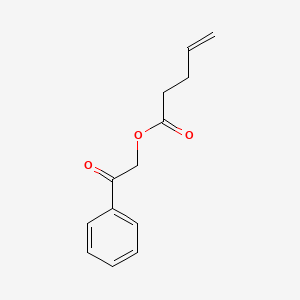
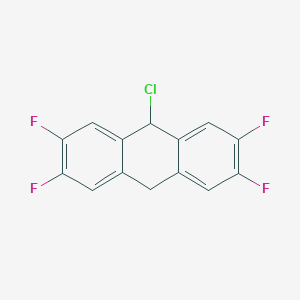
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
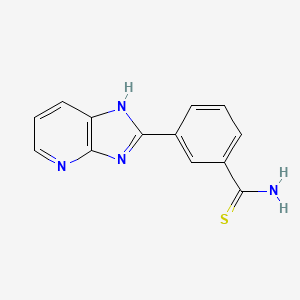
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)
